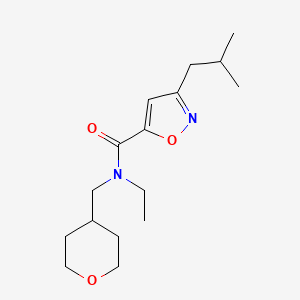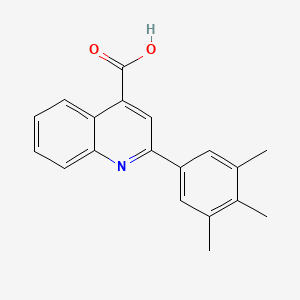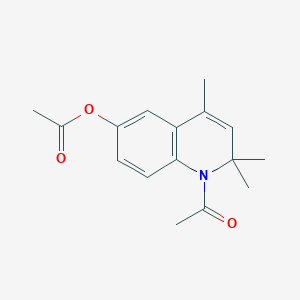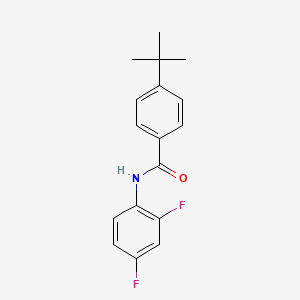
3-(4-fluorobenzyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of quinazolinones often involves the reaction of anthranilic acid derivatives with isocyanates, carbamates, or ureas. The specific synthesis route for “3-(4-fluorobenzyl)-4(3H)-quinazolinone” would depend on the starting materials and reaction conditions .Molecular Structure Analysis
Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The specific molecular structure of “this compound” would include a fluorobenzyl group at the 3-position .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the functional groups present and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the fluorobenzyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Activity
One study focuses on the synthesis and antifungal activity of novel derivatives, highlighting their efficacy against a range of fungi. Specifically, certain derivatives exhibit good antifungal activities with mechanisms involving the inhibition of fungal growth and alterations in fungal cell membrane permeability and composition. This research underscores the potential of 3-(4-fluorobenzyl)-4(3H)-quinazolinone derivatives in addressing fungal infections by impacting the growth and viability of fungal cells (Guang-Fang Xu et al., 2007).
Antitumor and Antimicrobial Properties
Another area of research explores the antitumor and antimicrobial properties of this compound derivatives. Studies have synthesized and evaluated novel derivatives for their in vitro antitumor activity, finding that certain compounds exhibit excellent antitumor properties compared with known drugs. These findings highlight the potential of these derivatives as candidates for cancer therapy (A. El-Azab et al., 2017). Additionally, the antimicrobial activities of these derivatives against various bacterial strains have been evaluated, suggesting their potential use in combating bacterial infections (Boren Yan et al., 2016).
Chemical Sensing and Thermochromic Materials
Research into the applications of this compound extends into chemical sensing, where derivatives have been used as fluoroionophores for sensitive optochemical sensors. These sensors exhibit excellent selectivity and sensitivity towards specific ions, demonstrating the utility of these compounds in chemical sensing applications (Xiaobing Zhang et al., 2007). Furthermore, derivatives have been applied in reversible thermochromic materials, offering promising avenues for the development of responsive materials that change color in response to temperature changes (Ritesh G. Patel et al., 2005).
Monoamine Oxidase Inhibitors
Moreover, some this compound derivatives have been synthesized and evaluated as potential inhibitors of the human monoamine oxidase enzymes, with findings indicating potent and specific MAO-B inhibitory activity. This suggests the potential application of these compounds in the treatment of neurodegenerative disorders, such as Parkinson's disease (Malikotsi A Qhobosheane et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-7-5-11(6-8-12)9-18-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOGXJHFMZUSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)
![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)
![4-[(2S)-2-amino-2-(1-butyl-3-cyclopentyl-1H-1,2,4-triazol-5-yl)ethyl]phenol](/img/structure/B5566281.png)
![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)
![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)


